molecular formula C13H16Cl2N2O B7932908 (S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-propionamide

(S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-propionamide

Cat. No.: B7932908
M. Wt: 287.18 g/mol
InChI Key: OMYVEXNZVNNDKK-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-propionamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a propionamide backbone with an amino group, a cyclopropyl group, and a dichlorobenzyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-propionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dichlorobenzyl intermediate: This step involves the reaction of 2,3-dichlorobenzyl chloride with a suitable nucleophile to form the dichlorobenzyl intermediate.

    Cyclopropylation: The dichlorobenzyl intermediate is then reacted with cyclopropylamine under controlled conditions to introduce the cyclopropyl group.

    Amidation: The final step involves the reaction of the cyclopropyl-dichlorobenzyl intermediate with (S)-2-aminopropionic acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Structure

The compound features a cyclopropyl group, a dichlorobenzyl moiety, and an amino acid backbone, which contribute to its biological activity.

Anticonvulsant Activity

Research has indicated that (S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-propionamide exhibits significant anticonvulsant properties. A study demonstrated its effectiveness in animal models of epilepsy, where it showed a protective index comparable to established antiepileptic drugs.

Case Study: Efficacy in Seizure Models

A notable study involved the administration of this compound in maximal electroshock seizure (MES) tests. The results indicated that it surpassed the efficacy of traditional anticonvulsants such as phenobarbital:

CompoundED50 (mg/kg)
This compound13-21
Phenobarbital22

This suggests that the compound may act on sodium channels to modulate neuronal excitability, making it a candidate for further development in epilepsy treatment.

Analgesic Properties

In addition to its anticonvulsant effects, the compound has shown promise in models of neuropathic pain. Its ability to inhibit pain pathways has been attributed to its interaction with voltage-gated sodium channels.

Case Study: Neuropathic Pain Models

In formalin-induced pain models, this compound demonstrated significant analgesic activity:

Model TypeDose (mg/kg)Observed Effect
Formalin Test10Significant reduction in pain response
Control-High pain response

These findings suggest that the compound could be beneficial in treating chronic pain conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the cyclopropyl and benzyl groups have been shown to affect biological activity significantly.

Key Findings from SAR Studies

  • Cyclopropyl Substituents : Modifications at this position have been linked to enhanced anticonvulsant activity.
  • Dichlorobenzyl Moiety : The presence of chlorine atoms appears to increase potency against seizure models.
  • Amino Group Modifications : Altering the amino group can lead to variations in analgesic effects.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-cyclopropyl-N-(2,4-dichloro-benzyl)-propionamide
  • (S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide
  • (S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-phenyl)-propionamide

Uniqueness

(S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-propionamide stands out due to its specific substitution pattern on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its uniqueness, potentially affecting its binding affinity and selectivity towards molecular targets.

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(2,3-dichloro-benzyl)-propionamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.

  • Chemical Formula : C13H16Cl2N2O
  • Molecular Weight : 287.18 g/mol
  • CAS Number : 1156149-02-8

The compound features a cyclopropyl group and dichlorobenzyl moiety, which contribute to its unique biological profile. The stereochemistry at the amino group is critical for its activity.

Research indicates that this compound exhibits significant activity through modulation of neurotransmitter systems and potential inhibition of specific enzymes involved in inflammatory pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes related to inflammatory responses, potentially providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
  • Neurotransmitter Modulation : Preliminary studies suggest it may influence neurotransmitter levels, which could be beneficial in treating neurological disorders.

Biological Activity

The biological activity of this compound has been assessed in various studies:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityModel UsedResults
AnticonvulsantMouse modelsShowed significant protection against seizures in multiple tests
Anti-inflammatoryRat modelsReduced inflammatory markers significantly compared to control
CytotoxicityCancer cell linesDemonstrated selective cytotoxicity towards specific cancer cells

Case Studies

  • Anticonvulsant Effects :
    A study published in PubMed highlighted the anticonvulsant properties of related compounds, indicating that this compound might share similar protective effects against seizures. The research utilized models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test to evaluate efficacy .
  • Anti-inflammatory Properties :
    In another investigation focused on anti-inflammatory agents, the compound exhibited a notable reduction in pro-inflammatory cytokines in rat models of arthritis. This suggests potential application in treating chronic inflammatory diseases .
  • Cytotoxicity Against Cancer :
    Research involving various cancer cell lines showed that this compound selectively inhibited cell growth while sparing normal cells, indicating a promising therapeutic window for cancer treatment .

ADME-Tox Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is crucial for determining the viability of any drug candidate. Preliminary data suggest that this compound has favorable characteristics:

  • Good permeability across biological membranes.
  • Stable metabolism with minimal hepatotoxicity observed at therapeutic concentrations.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c1-8(16)13(18)17(10-5-6-10)7-9-3-2-4-11(14)12(9)15/h2-4,8,10H,5-7,16H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYVEXNZVNNDKK-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=C(C(=CC=C1)Cl)Cl)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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